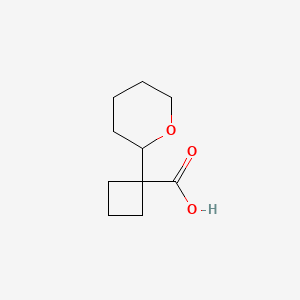

1-(Oxan-2-yl)cyclobutane-1-carboxylic acid

Description

Significance of Cyclobutane (B1203170) and Tetrahydropyran (B127337) Motifs in Organic Chemistry

In the landscape of medicinal and organic chemistry, both cyclobutane and tetrahydropyran motifs are increasingly recognized for their valuable contributions to molecular design and function. nih.govpharmablock.comnih.gov

The cyclobutane ring, once considered a chemical curiosity due to its inherent strain, is now a prized structural unit in drug discovery. nih.govru.nl Its inclusion in a molecule can confer several advantageous properties. For instance, cyclobutanes can improve metabolic stability, provide conformational restriction to flexible ligands, reduce planarity, and fill hydrophobic pockets within protein binding sites. nih.govnih.gov The three-dimensional, puckered nature of the cyclobutane ring offers unique structural opportunities not available from flat aromatic rings or more flexible acyclic chains. nih.gov This motif is found in various natural products with antimicrobial properties and is a key component of the widely used anticancer drug, carboplatin. nih.govru.nlwikipedia.org

The tetrahydropyran (THP) , or oxane, ring is another privileged scaffold in biologically active compounds. nih.govguidechem.comchemicalbook.com It is a saturated six-membered cyclic ether found in a vast array of natural products, most notably as the core of pyranose sugars like glucose. wikipedia.orgchemeurope.com In drug design, the THP ring is often used as a bioisostere for cyclohexane. pharmablock.com This substitution can be beneficial, as the introduction of the oxygen atom reduces lipophilicity, which may improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially leading to tighter binding interactions with biological targets. pharmablock.com The THP motif is present in numerous pharmaceuticals, including anticancer agents and HIV protease inhibitors. guidechem.comnih.gov

Structural Features of 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid

The unique properties of this compound are derived directly from the interplay of its three core components.

The cyclobutane ring is a four-membered carbocycle characterized by significant ring strain. wikipedia.orgfiveable.me This strain is a combination of angle strain, from the compression of C-C-C bond angles to approximately 90° instead of the ideal tetrahedral angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms. nih.govfiveable.memasterorganicchemistry.com The total strain energy is substantial, estimated to be around 26.3 kcal/mol. nih.govmasterorganicchemistry.com To alleviate some of the torsional strain, the cyclobutane ring is not flat but adopts a puckered or folded conformation. nih.govfiveable.me This inherent strain makes the ring relatively unstable and susceptible to ring-opening reactions, a feature that can be harnessed in organic synthesis. fiveable.me The C-C bonds within the ring are also slightly elongated compared to those in acyclic alkanes. nih.gov

Table 1: Properties of the Cyclobutane Ring System

| Property | Value/Description | Source(s) |

| Molecular Formula | (CH₂)₄ | wikipedia.org |

| Ring Strain Energy | ~26.3 kcal/mol | nih.govmasterorganicchemistry.com |

| Conformation | Puckered / Folded | nih.govfiveable.me |

| C-C Bond Angles | ~88-90° | nih.govfiveable.me |

| C-C Bond Length | ~1.56 Å | nih.gov |

| Key Feature | High reactivity due to ring strain | fiveable.me |

The oxane ring, systematically known as tetrahydropyran (THP), is a saturated six-membered heterocycle containing five carbon atoms and one oxygen atom. wikipedia.orgchemeurope.com Its IUPAC-preferred name is now "oxane". wikipedia.orgnih.gov Unlike the strained cyclobutane ring, the six-membered oxane ring is stable and adopts a low-energy chair conformation, similar to cyclohexane. It is a common structural feature in a wide variety of natural products and is considered a fundamental heterocyclic system in organic chemistry. nih.govwikipedia.org

Table 2: Properties of the Oxane (Tetrahydropyran) Ring System

| Property | Value/Description | Source(s) |

| Molecular Formula | C₅H₁₀O | wikipedia.org |

| Common Name | Tetrahydropyran (THP) | wikipedia.org |

| IUPAC Preferred Name | Oxane | wikipedia.orgnih.gov |

| Structure | Saturated 6-membered ring with one oxygen atom | nih.govdrugbank.comhmdb.ca |

| Key Feature | Stable, often used as a bioisostere for cyclohexane | pharmablock.com |

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. byjus.com It is composed of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. chemistrytalk.orgnumberanalytics.com This combination confers distinct properties. The group is highly polar and can act as both a hydrogen bond donor and acceptor, which typically results in high boiling points for carboxylic acids. numberanalytics.com Its most defining characteristic is its acidity; it can donate the hydroxyl proton to a base to form a resonance-stabilized carboxylate anion (-COO⁻). numberanalytics.comnanomicronspheres.com This functional group is central to the chemistry of amino acids and fatty acids and serves as a precursor for the synthesis of many other functional groups, such as esters and amides. chemistrytalk.orgnanomicronspheres.com

Table 3: Properties of the Carboxylic Acid Functional Group

| Property | Description | Source(s) |

| Structure | -COOH (A carbonyl and a hydroxyl group on the same carbon) | chemistrytalk.orglumenlearning.com |

| Acidity | Acts as a weak acid (Brønsted-Lowry acid), donating a proton | byjus.comnumberanalytics.comnanomicronspheres.com |

| Polarity | Highly polar | numberanalytics.comnanomicronspheres.com |

| Hydrogen Bonding | Can act as both a hydrogen bond donor and acceptor | numberanalytics.com |

| Reactivity | Undergoes reactions such as esterification and amide formation | numberanalytics.comnanomicronspheres.com |

Research Landscape of Strained Ring Systems and Cyclic Ethers

The study of molecules containing strained rings and cyclic ethers is a vibrant and evolving area of chemical research.

Strained ring systems , such as cyclobutanes and cyclopropanes, are of great interest due to their unique reactivity. masterorganicchemistry.com The high energy associated with ring strain can be released in chemical reactions, providing a powerful thermodynamic driving force for transformations that would be difficult with unstrained molecules. masterorganicchemistry.comnumberanalytics.com Modern research focuses on leveraging this reactivity for complex molecule synthesis, a field known as strain-release chemistry. numberanalytics.com This includes the development of transition metal-catalyzed reactions that can selectively activate and cleave the C-C bonds of these rings. bris.ac.uk The deliberate incorporation of strained rings into drug candidates is also a growing strategy to fine-tune their pharmacological properties. chemistryworld.com

Cyclic ethers are fundamental targets in natural product synthesis and are key structural components in many pharmaceuticals. nih.gov Research in this area is heavily focused on the development of new and efficient synthetic methodologies. nih.govrsc.org Strategies for forming these rings include intramolecular nucleophilic substitutions, as well as more advanced methods like palladium-catalyzed dehydrogenative annulation and Prins cyclizations. nih.govthieme-connect.comacs.org The prevalence of cyclic ethers in biologically active compounds ensures that the quest for novel and stereoselective methods for their synthesis will remain a central theme in organic chemistry. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-2-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(12)10(5-3-6-10)8-4-1-2-7-13-8/h8H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTPDHUXMKUOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2(CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxan 2 Yl Cyclobutane 1 Carboxylic Acid

Approaches to the Cyclobutane-1-carboxylic Acid Moiety

Cyclobutane (B1203170) Ring Formation Strategies

The inherent ring strain of cyclobutanes necessitates specialized synthetic methods for their efficient construction. Several key strategies have been developed, each offering distinct advantages in terms of substrate scope, stereocontrol, and scalability.

[2+2] cycloaddition reactions represent one of the most direct and widely employed methods for the synthesis of cyclobutane rings. georganics.sk This approach involves the union of two unsaturated components, typically two alkenes, an alkene and a ketene (B1206846), or an alkene and an allene (B1206475), to form the four-membered ring. georganics.skorganic-chemistry.org Photochemical [2+2] cycloadditions, in particular, are a powerful tool for constructing the cyclobutane core. organic-chemistry.org These reactions often proceed via the formation of a diradical intermediate upon photoexcitation. masterorganicchemistry.com The stereochemical outcome of these reactions can be highly dependent on the nature of the substrates and the reaction conditions. organic-chemistry.org

Catalytic variants of [2+2] cycloadditions have also emerged as powerful alternatives, offering improved control over selectivity and milder reaction conditions. georganics.sk For instance, visible-light-induced photocatalysis can facilitate [2+2] cycloadditions through triplet-triplet energy transfer, providing an efficient route to substituted cyclobutanes. masterorganicchemistry.com Furthermore, transition metal catalysts can mediate these transformations, expanding the scope of accessible cyclobutane structures. georganics.sk

| Reaction Type | Reactants | Conditions | Key Features |

| Photochemical [2+2] Cycloaddition | Two Olefins | UV light (hν) | Direct formation of C-C bonds; stereochemistry can be variable. organic-chemistry.org |

| Ketene Cycloaddition | Ketene + Olefin | Thermal | Forms cyclobutanone (B123998) derivatives; often highly regio- and stereoselective. organic-chemistry.org |

| Allene-Alkene [2+2] Cycloaddition | Allene + Olefin | Thermal or Lewis Acid Catalysis | Efficiently produces methylene-cyclobutane adducts. georganics.sk |

| Photocatalytic [2+2] Cycloaddition | Olefins | Visible Light, Photocatalyst (e.g., Ir or Ru complexes) | Milder conditions; proceeds via electron or energy transfer. georganics.skmasterorganicchemistry.com |

An alternative approach to cyclobutane synthesis involves the contraction of larger, more readily accessible five-membered rings. The Wolff rearrangement of α-diazocyclopentanones is a classic example of this strategy. This reaction proceeds through a carbene intermediate, which undergoes rearrangement to form a ketene that subsequently cyclizes to a cyclobutanone derivative.

More contemporary methods have expanded this concept. For instance, the stereoselective contraction of polysubstituted pyrrolidines to densely functionalized cyclobutanes has been developed. organic-chemistry.org This transformation can be initiated by reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and involves the formation of a reactive 1,1-diazene, which, upon elimination of nitrogen, generates a 1,4-biradical that cyclizes to the cyclobutane product. organic-chemistry.org Another method involves the oxidative ring contraction of cyclopentanone, catalyzed by selenium dioxide in the presence of hydrogen peroxide, to yield cyclobutanecarboxylic acid directly. wikipedia.org

| Starting Material | Reagents | Key Intermediate | Product Type |

| α-Diazocyclopentanone | Heat or Light | Carbene/Ketene | Substituted Cyclobutanone |

| Polysubstituted Pyrrolidine | HTIB, NH₄OCONH₂ | 1,4-Biradical | Highly Substituted Cyclobutane organic-chemistry.org |

| Cyclopentanone | H₂O₂, SeO₂ | Not specified | Cyclobutanecarboxylic acid wikipedia.org |

The formation of a cyclobutane ring can also be achieved through the intramolecular cyclization of suitably functionalized acyclic precursors. These methods rely on creating a bond between the C1 and C4 positions of a four-carbon chain. Direct ring-closing strategies are often entropically disfavored and can be low-yielding. organic-chemistry.org However, radical cyclizations provide a viable pathway. For example, the treatment of a 1,4-dihaloalkane with a reducing agent can generate a 1,4-diradical that subsequently cyclizes.

Intramolecular [2+2] photocycloadditions of diolefins are another effective strategy, particularly for the synthesis of bicyclic systems containing a cyclobutane ring. chemicalbook.com The tether connecting the two alkene units plays a crucial role in determining the feasibility and stereochemical outcome of the cyclization.

Catalysis has significantly advanced the synthesis of cyclobutane scaffolds, offering routes that are often more efficient, selective, and milder than traditional methods. wisc.edu Transition metal catalysis, particularly with palladium, rhodium, and nickel, has been instrumental in developing novel cyclobutane-forming reactions. georganics.skwisc.edu These can include catalytic cycloadditions, C-H activation/functionalization strategies, and hydrometallation reactions. wisc.eduprepchem.com

For example, rhodium-catalyzed asymmetric hydrometallation of cyclobutenes provides a modular entry to chiral, functionalized cyclobutanes. prepchem.com Visible-light photoredox catalysis has also emerged as a powerful tool, enabling [2+2] cycloadditions under mild conditions through single-electron transfer pathways. georganics.skacs.org These catalytic methods often provide access to complex cyclobutane structures that are difficult to obtain through other means. wisc.edu

| Catalyst Type | Reaction | Key Advantage |

| Transition Metals (Pd, Rh, Ni) | Cycloadditions, C-H Functionalization | High efficiency, stereocontrol, functional group tolerance. georganics.skwisc.edu |

| Photoredox Catalysts (Ir, Ru) | [2+2] Cycloadditions | Mild reaction conditions, use of visible light. georganics.skacs.org |

| Lewis Acids | [2+2] Cycloadditions | Activation of substrates, control of regioselectivity. georganics.sk |

Introduction of the Carboxylic Acid Functionality at the Cyclobutane-1-position

Once the cyclobutane ring is formed, or concurrently during its formation, the carboxylic acid group must be installed at the C1 position. A common and well-established route to cyclobutanecarboxylic acid involves the malonic ester synthesis. georganics.sk This method starts with the alkylation of diethyl malonate with 1,3-dibromopropane (B121459) in the presence of a base like sodium ethoxide to form diethyl 1,1-cyclobutanedicarboxylate. georganics.skacs.org Subsequent hydrolysis of the diester followed by thermal decarboxylation of the resulting 1,1-dicarboxylic acid affords the desired cyclobutanecarboxylic acid. georganics.skchemicalbook.com

Alternatively, if a cyclobutanone is synthesized (e.g., via a ketene cycloaddition), various functional group manipulations can be employed to introduce the carboxylic acid. For instance, oxidation of the cyclobutanone could lead to the desired acid, though this may involve ring-opening side reactions. A more controlled approach would be the conversion of the ketone to a nitrile, followed by hydrolysis.

A plausible, albeit multi-step, synthetic route to the final target compound, 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid, could commence from cyclobutanecarboxylic acid. This starting material can be converted to its corresponding acyl chloride, cyclobutanecarbonyl chloride, using standard reagents such as thionyl chloride or oxalyl chloride. guidechem.com This reactive intermediate could then be subjected to a reaction with an appropriate organometallic reagent derived from tetrahydropyran (B127337). For example, the generation of 2-lithiotetrahydropyran and its subsequent reaction with cyclobutanecarbonyl chloride could, in principle, form an intermediate ketone, cyclobutyl(oxan-2-yl)methanone. chemistrysteps.com However, Grignard reagents and other highly reactive organometallics often react twice with acyl chlorides to yield tertiary alcohols. stackexchange.comlibretexts.org More controlled methods, possibly using organocuprates or moderated Grignard reagents, might be necessary to stop the reaction at the ketone stage. chemistrysteps.com

From this intermediate ketone, a Wittig reaction using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would convert the carbonyl group into an exocyclic double bond, yielding 2-(cyclobutylmethylene)oxane. wikipedia.orglibretexts.org The final step would involve the selective catalytic hydrogenation of this exocyclic double bond to furnish the desired 1-(Oxan-2-yl)cyclobutane moiety, which could then be followed by a carboxylation step if the acid functionality was not carried through the sequence. youtube.comnih.gov The carboxylic acid group would likely need to be protected and reintroduced, or the entire strategy would need to be re-evaluated to carry the carboxylate through the synthetic sequence. A more direct alkylation of a cyclobutanecarboxylic acid derivative at the alpha position with a suitable 2-halooxane or equivalent electrophile remains a significant synthetic challenge.

Carboxylation Reactions for Cyclobutane Derivatives

Direct carboxylation of a cyclobutane ring at a specific carbon atom is a key strategy. One common approach involves the use of organometallic reagents. For instance, a cyclobutyl Grignard or organolithium reagent, formed from the corresponding cyclobutyl halide, can react with carbon dioxide (CO2) in an electrophilic capture to form the cyclobutane carboxylate, which is then protonated to yield the carboxylic acid.

Another advanced technique is the transition-metal-catalyzed C–H functionalization. nih.gov This method allows for the direct conversion of a C–H bond on the cyclobutane ring into a C-C bond. nih.gov For example, palladium-catalyzed reactions can be used for the arylation of cyclobutane carboxylic acids at the γ-position. nih.gov While this specific example focuses on arylation, the underlying principle of activating a C-H bond could be adapted for carboxylation, potentially through a carboxylating agent instead of an aryl halide. The use of directing groups, which position the metal catalyst near a specific C-H bond, is crucial for achieving regioselectivity in these reactions. nih.govacs.org

Hydrolysis and Decarboxylation Methods for Cyclobutane Carboxylic Acids

Classical methods involving hydrolysis and decarboxylation are robust and frequently used for preparing cyclobutane carboxylic acids. orgsyn.org These routes often begin with precursors like cyclobutane-1,1-dicarboxylic esters or 1-cyano-1-cyclobutanecarboxylates. orgsyn.org

A typical sequence involves the synthesis of diethyl cyclobutane-1,1-dicarboxylate, often prepared through the condensation of diethyl malonate with 1,3-dibromopropane. orgsyn.org This diester can then be hydrolyzed under basic conditions, for example, by refluxing with potassium hydroxide (B78521) in ethanol, to yield the dicarboxylic acid. orgsyn.orgthieme-connect.de Subsequent heating of the 1,1-dicarboxylic acid to temperatures around 160–180°C induces decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide, yielding cyclobutanecarboxylic acid. orgsyn.orgthieme-connect.de This method is effective for creating monosubstituted acids. orgsyn.org

For a 1,1-disubstituted product like the target molecule, the strategy would be modified. An alkylated malonic ester derivative would be used to form a 1-alkyl-cyclobutane-1,1-dicarboxylic ester. Selective hydrolysis of one ester group followed by decarboxylation would then lead to the desired 1-substituted cyclobutane carboxylic acid.

Alternatively, the hydrolysis of a nitrile group offers another path. For example, 1-cyanocyclobutanecarboxylic acid can be decarboxylated first, followed by hydrolysis of the remaining cyano group to form the carboxylic acid. orgsyn.org Acid-catalyzed hydrolytic decarboxylation is a potential mechanism where water adds to the carboxyl group, followed by protonation and elimination, avoiding high-energy intermediates. nih.govresearchgate.net

| Precursor | Key Steps | Product | Typical Conditions |

| Diethyl cyclobutane-1,1-dicarboxylate | 1. Hydrolysis 2. Decarboxylation | Cyclobutanecarboxylic acid | 1. KOH, H2O/EtOH, reflux 2. Heat (160-180°C) orgsyn.orgthieme-connect.de |

| 1-Cyano-1-carboxycyclobutane | 1. Decarboxylation 2. Hydrolysis | Cyclobutanecarboxylic acid | 1. Heating 2. Acid or base hydrolysis orgsyn.org |

| 5,8-dioxaspiro rsc.orgacs.orgoctane-2,2-dicarboxylate | Hydrolysis and Decarboxylation | 3-Oxocyclobutane-1-carboxylic acid | Concentrated HCl, 100°C google.com |

Derivatization of Cyclobutane Precursors

The synthesis often starts with a functionalized cyclobutane precursor that can be elaborated into the final product. researchgate.net Cyclobutanones are versatile starting materials. calstate.edu For instance, 3-oxocyclobutane-1-carboxylic acid is a commercially available precursor that can undergo various transformations. calstate.edu A Grignard reaction on the ketone functional group can introduce substituents, and subsequent reactions can modify the carboxylic acid group, such as through amide coupling. calstate.edu

Another strategy involves cycloaddition reactions. The [2+2] cycloaddition of a ketene with an olefin is a powerful method for constructing the cyclobutane ring, typically resulting in a cyclobutanone that can be further modified. nih.gov For example, dichloroketene (B1203229) can react with benzyl (B1604629) vinyl ether to produce a (benzyloxy)cyclobutanone. acs.org Similarly, cyclobutene-1-carboxylic acid can serve as a starting point for derivatization, such as through tandem amidation/Michael addition protocols to create complex substituted cyclobutanes. chemistryviews.org

Approaches to the Oxan-2-yl (Tetrahydropyran) Moiety

The oxan-2-yl group, also known as a tetrahydropyran (THP) ring, is a common feature in many natural products. nih.gov Its synthesis can be achieved through various cyclization strategies.

Tetrahydropyran Ring Formation Strategies

The Prins cyclization is a well-established and powerful method for constructing tetrahydropyran rings. acs.orgnih.gov The reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. acs.orgbeilstein-journals.org The process proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene, leading to the formation of the six-membered ether ring. beilstein-journals.org

The reaction is often highly diastereoselective, allowing for excellent transfer of chirality from the starting materials. nih.gov A variety of catalysts can be employed to promote the cyclization.

Catalysts Used in Prins Cyclization:

| Catalyst Type | Specific Examples | Key Features |

| Brønsted Acids | Acetic Acid, Amberlyst® 15 | Classical and effective for simple substrates. beilstein-journals.org |

| Lewis Acids | BF₃·OEt₂, TMSOTf, InCl₃, Bi(OTf)₃ | Often used for more complex substrates and can enhance stereoselectivity. acs.orgbeilstein-journals.org |

| Superacids | Brønsted superacids | Can catalyze cyclization of less reactive substrates like unsaturated enol ethers. nih.gov |

| Rhenium-based | O₃ReOH (Perrhenic acid) | Used for specific variations, such as the synthesis of tetrahydropyran-4-ones. rsc.org |

Several variations of the Prins cyclization have been developed to improve control and expand its scope. The Mukaiyama Aldol-Prins (MAP) cyclization, for instance, introduces an internal nucleophile to trap the reactive oxocarbenium ion, preventing side reactions. nih.govbeilstein-journals.org The Prins-Ritter reaction sequence allows for the synthesis of 4-amidotetrahydropyrans. beilstein-journals.org These methodologies have proven successful in the total synthesis of complex natural products containing the tetrahydropyran scaffold. nih.govnih.gov

Intramolecular hydroalkoxylation provides an alternative and atom-economical route to oxanes. This reaction involves the addition of an alcohol O-H bond across a carbon-carbon multiple bond (alkene, alkyne, or allene) within the same molecule. nih.gov

The cyclization of alkynyl alcohols is a common application of this method. Lanthanide-based catalysts, such as Ln[N(SiMe₃)₂]₃, are effective for the exo-selective intramolecular hydroalkoxylation of primary and secondary alkynyl alcohols, yielding exocyclic enol ethers. northwestern.edu The reaction mechanism is believed to involve the turnover-limiting insertion of the C-C triple bond into a Lanthanide-Oxygen bond, followed by rapid protonolysis. northwestern.edu

Gold(I) complexes are also potent catalysts for the hydroalkoxylation of allenes. nih.gov Mechanistic studies have shown that this transformation involves a rapid and reversible C–O bond formation step. nih.gov Furthermore, iron acetylacetonate (B107027) has been reported as a catalyst for intramolecular C-H alkoxylation to form various oxacycles, including tetrahydrofurans, and this logic can be extended to tetrahydropyran formation. nih.gov This method proceeds via a proposed radical mechanism involving a hydrogen atom abstraction followed by a C-O bond-forming radical recombination. nih.gov

Hetero-Diels-Alder Cycloadditions for Tetrahydropyran Derivatives

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocycles, including the dihydropyran precursors to tetrahydropyrans. researchgate.net This [4+2] cycloaddition typically involves the reaction of an electron-rich diene with an electron-poor dienophile (or vice-versa) where one or more carbon atoms are replaced by a heteroatom, such as oxygen.

In the context of tetrahydropyran synthesis, the reaction often involves an activated carbonyl compound or an enone as the dienophile and a vinyl ether or a substituted diene. The resulting dihydropyran can then be readily reduced to the saturated tetrahydropyran ring. rsc.org The Martin research group, for example, has utilized an intramolecular hetero-Diels-Alder reaction to prepare a key intermediate for the synthesis of complex natural products. youtube.com The reaction proceeds by forming two rings and can be highly stereoselective, with the endo diastereomer often being the major product. youtube.com Theoretical studies have been conducted to understand the reaction mechanisms, including the role of solvents like water in promoting the synthesis of dihydropyran derivatives. psu.edu

| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref |

| Intermolecular HDA | Aldehyde & Siloxy Diene | (S,S)-Cr(III)-salen | Dihydropyran derivative | rsc.org |

| Intramolecular HDA | Tethered Diene-Enone | Thermal | Bicyclic Dihydropyran | youtube.com |

| MCR HDA | Formaldehyde, β-Diketone, Alkene | Water, 80 °C | Substituted Dihydropyran | psu.edu |

Oxa-Michael Additions in Tetrahydropyran Synthesis

Intramolecular oxa-Michael addition (or oxy-Michael reaction) is one of the most widely used strategies for the stereoselective synthesis of substituted tetrahydropyrans. rsc.orgntu.edu.sg This reaction involves the cyclization of a δ-hydroxy-α,β-unsaturated ketone, ester, or thioester. whiterose.ac.uk The stereochemical outcome of the cyclization can be controlled by the reaction conditions, with both kinetic and thermodynamic control being possible. researchgate.net

Under acidic catalysis, the reaction typically proceeds under kinetic control to exclusively yield the diequatorial product. researchgate.net In contrast, basic conditions at low temperatures also favor kinetic control but can lead to the axial-equatorial isomer, depending on the geometry of the Michael acceptor. researchgate.net This method's adaptability has made it a key step in the synthesis of natural products like Cyanolide A. ntu.edu.sg Tandem reactions, such as a nucleophilic addition followed by an oxa-Michael reaction, have been developed to construct THP derivatives with multiple stereocenters in a highly stereoselective manner. researchgate.net

| Catalyst Type | Substrate | Key Feature | Product Stereochemistry | Ref |

| Acidic (e.g., CSA) | δ-Hydroxy-α,β-unsaturated Ketone | Kinetic Control | Diequatorial | researchgate.netacs.org |

| Basic (e.g., TBAF) | δ-Hydroxy-α,β-unsaturated Ester | Kinetic Control | Axial-Equatorial often favored | whiterose.ac.uk |

| Organocatalyst | α,β-unsaturated Ketone | Asymmetric Cyclization | High Enantioselectivity | researchgate.net |

| Gold-Catalyzed | Bis-propargylic Alcohol | Meyer–Schuster/Hydration/Oxa-Michael | cis-2,6-disubstituted THP | mdpi.com |

Catalytic Methods for Tetrahydropyran Synthesis

A vast array of catalytic methods beyond simple acid/base catalysis has been developed for tetrahydropyran synthesis, offering high efficiency and stereocontrol. These methods often involve transition metal catalysts that can activate substrates in unique ways.

Gold and Platinum Catalysis: Gold(I) and platinum catalysts are effective in promoting the intramolecular hydroalkoxylation of δ-hydroxy allenes and olefins, providing direct access to the tetrahydropyran ring. organic-chemistry.org Gold catalysts have also been employed in elegant cascade reactions, such as a Meyer–Schuster rearrangement followed by hydration and oxa-Michael addition, to produce cis-2,6-disubstituted tetrahydropyrans from bis-propargylic alcohols. mdpi.com

Palladium Catalysis: Palladium-catalyzed reactions, such as intramolecular alkoxycarbonylation and oxidative Heck redox-relay strategies, have been successfully applied. rsc.orgacs.org The latter approach has been used to synthesize C-aryl-containing 2,6-trans-tetrahydropyrans with excellent stereoselectivity. acs.org

Other Metal Catalysts: Other metals like copper, iron, and cobalt have also found use. A Cu(I)-Xantphos system can catalyze the intramolecular hydroalkoxylation of unactivated alkenes. organic-chemistry.org Iron and cobalt catalysts are employed in cross-coupling reactions to form substituted tetrahydropyrans by creating new carbon-carbon bonds. syr.edu The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is another powerful method for constructing the THP ring and can be catalyzed by various Lewis and Brønsted acids, including InCl₃ and phosphomolybdic acid. organic-chemistry.org

Functionalization at the Oxane 2-Position for Attachment

To couple the oxane moiety to the cyclobutane-1-carboxylic acid, the 2-position (anomeric carbon) of the tetrahydropyran ring must be appropriately functionalized. This position is reactive and can be converted into a variety of functional groups suitable for C-C bond formation.

One common strategy involves the reaction of 3,4-dihydropyran with an alcohol to form a 2-tetrahydropyranyl (THP) ether. wikipedia.org While typically used as a protecting group, the intermediate oxocarbenium ion can, in principle, be trapped by other nucleophiles. A more direct approach to functionalization involves the stereospecific C–H functionalization of the tetrahydropyran ring itself. For instance, Pd(II)-catalyzed γ-methylene C–H arylation of aminotetrahydropyran has been demonstrated, showcasing a method to introduce substituents onto the ring with high stereoselectivity. nih.gov For the purpose of coupling, a key intermediate would be a 2-halo-oxane or a related derivative with a good leaving group at the anomeric position, which can then be used in nucleophilic substitution or cross-coupling reactions.

Strategies for Coupling the Cyclobutane-1-carboxylic Acid and Oxan-2-yl Moieties

The final construction of this compound can be envisioned through two primary strategic disconnections: convergent synthesis and sequential construction.

Convergent Synthesis Approaches

Plausible Convergent Route:

Synthesis of Fragment A: Preparation of cyclobutane-1-carboxylic acid. This can be achieved via the decarboxylation of 1,1-cyclobutanedicarboxylic acid, which is accessible from the condensation of diethyl malonate with 1,3-dibromopropane. orgsyn.orgthieme-connect.de

Synthesis of Fragment B: Preparation of a 2-functionalized oxane, such as 2-bromotetrahydropyran. This can be synthesized from tetrahydropyran itself or from dihydropyran.

Coupling: The ester of cyclobutane-1-carboxylic acid can be deprotonated to form an enolate, which can then act as a nucleophile to displace the bromide from 2-bromotetrahydropyran. Alternatively, an organometallic derivative of the cyclobutane piece could be coupled with the 2-halo-oxane using a transition metal catalyst.

This convergent approach allows for the synthesis of various analogues by simply changing either of the two initial fragments. nih.gov

Sequential Construction Strategies

In a sequential (or linear) strategy, one moiety is used as the foundation upon which the second is constructed step-by-step. This can be advantageous when the stereochemistry of the linking center needs to be carefully controlled relative to existing stereocenters on the starting fragment.

Plausible Sequential Route:

Starting Material: Begin with an ester of cyclobutane-1-carboxylic acid.

Chain Elongation: Introduce a five-carbon chain onto the cyclobutane ring. For example, the ester could be α-alkylated with a protected 5-hydroxy-1-pentene derivative.

Ring Formation: After deprotection and functional group manipulation, the appended chain can be cyclized to form the tetrahydropyran ring. This key cyclization step could be an intramolecular hydroalkoxylation of an alkene or an oxa-Michael addition onto an α,β-unsaturated system, leveraging the catalytic methods described previously (Section 2.2.1.5). acs.orgorganic-chemistry.org

This strategy builds the complexity of the molecule in a stepwise fashion, with the final ring-closing reaction forming the desired tetrahydropyran ring directly onto the cyclobutane scaffold.

Chemo- and Regioselective Coupling Reactions

The synthesis of complex substituted carbocycles such as this compound relies on synthetic methods that offer high degrees of control over chemical and positional outcomes. While direct chemo- and regioselective coupling methods for the synthesis of this specific target molecule are not extensively detailed in publicly available literature, significant advances in C–H functionalization provide a framework for achieving such transformations. Palladium-catalyzed C–H activation, in particular, has emerged as a powerful strategy for the direct, site-selective modification of carbocyclic systems, including cyclobutane carboxylic acids. nih.gov

Modern synthetic strategies increasingly leverage directing groups to control the regioselectivity of C–H activation. For cycloalkane carboxylic acids, the carboxyl group itself can serve as an effective native directing group. This approach allows for the functionalization of otherwise unreactive C(sp³)–H bonds at positions dictated by the stereoelectronic demands of the catalytic cycle.

Recent research has demonstrated the viability of transannular γ-methylene C–H arylation of cyclobutane carboxylic acids. nih.gov This methodology, while focused on arylation at the γ-position rather than α-alkylation with an oxane moiety, establishes a crucial precedent for the regioselective functionalization of the cyclobutane core. The reaction is enabled by specially designed ligands that facilitate the challenging C–H palladation step within the strained ring system. nih.gov

Key findings from these studies show that excellent γ-regioselectivity can be achieved, even in the presence of multiple, more accessible β-C–H bonds. nih.gov The reaction conditions are carefully optimized, involving a palladium catalyst, a specific ligand, an oxidant, and a suitable solvent system. The scope of the reaction has been explored with respect to both the cyclobutane substrate and the aryl coupling partner, demonstrating tolerance for various functional groups. nih.gov

A summary of the optimized reaction conditions and selected substrate scope for the γ-arylation of cyclobutane carboxylic acids is presented below.

| Entry | Cyclobutane Substrate | Arene Coupling Partner | Yield (%) |

|---|---|---|---|

| 1 | 1-ethylcyclobutane-1-carboxylic acid | 1,3-dimethoxybenzene | 70 |

| 2 | 1-ethylcyclobutane-1-carboxylic acid | 1,3,5-trimethoxybenzene | 73 |

| 3 | 1-ethylcyclobutane-1-carboxylic acid | 4-fluoro-1,2-dimethoxybenzene | 67 |

| 4 | 1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | 1,3,5-trimethoxybenzene | 62 |

| 5 | 1-methylcyclobutane-1-carboxylic acid | 1,3,5-trimethoxybenzene | 45 |

Data derived from studies on the transannular γ-C–H arylation of cyclobutane carboxylic acids. nih.gov Reaction conditions typically involve a Pd(OAc)₂ catalyst, a custom sulfonamide-pyridone ligand, Cu(OAc)₂ as an oxidant, and HFIP as the solvent at elevated temperatures. nih.gov

While these results pertain to γ-arylation, they underscore the potential of directed C–H functionalization as a strategy for the chemo- and regioselective synthesis of molecules like this compound. The development of new ligands and catalytic systems could foreseeably adapt this logic to target the α-position and accommodate alkyl or ethereal coupling partners, providing a direct and efficient route to the desired compound.

Stereochemical Control and Analysis in 1 Oxan 2 Yl Cyclobutane 1 Carboxylic Acid Synthesis

Enantioselective Synthesis Strategies for 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid and Analogues

Achieving high levels of enantiopurity is a critical challenge in the synthesis of chiral molecules. For this compound and its derivatives, enantioselective strategies focus on establishing the absolute configuration of the stereocenters. These approaches often involve the use of chiral catalysts, chiral auxiliaries, or asymmetric induction in key chemical transformations.

Chiral Catalysis in Cyclobutane (B1203170) Formation

The construction of the cyclobutane ring with a defined stereochemistry is a cornerstone of the synthesis. Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, play a pivotal role in achieving high enantioselectivity in [2+2] cycloaddition reactions, which are a common method for forming four-membered rings. nih.govchemistryviews.org

Recent advancements have demonstrated the utility of iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition to produce enantioenriched cyclobutane derivatives. chemistryviews.org This cascade approach allows for the simultaneous formation of the cyclobutane ring and control of its stereochemistry. Similarly, chiral Brønsted acid-catalyzed isomerization of bicyclo[1.1.0]butanes has emerged as a powerful method for the enantioselective synthesis of chiral cyclobutenes, which can serve as versatile intermediates for cyclobutane-containing compounds. nih.govresearchgate.net

Organocatalysis has also proven effective. For instance, chiral cinchona-based squaramide catalysts have been successfully employed in the enantioselective sulfa-Michael addition to cyclobutenes, affording thio-substituted cyclobutanes with high enantiomeric excess. nih.govrsc.org These methods highlight the potential of chiral catalysis to directly install the desired stereochemistry during the formation of the cyclobutane core.

| Catalyst System | Reaction Type | Key Features | Enantioselectivity (er) |

|---|---|---|---|

| [Ir(cod)Cl]₂ with chiral phosphoramidite (B1245037) ligand | Asymmetric allylic etherification/[2+2] photocycloaddition | Cascade reaction, directing-group-free | Excellent |

| N-triflyl phosphoramide (B1221513) (chiral Brønsted acid) | Isomerization of bicyclo[1.1.0]butanes | Mild conditions, low catalyst loading | Good |

| Chiral cinchona squaramide | Sulfa-Michael addition to cyclobutenes | High yield and enantioselectivity | Up to 99.7:0.3 |

Chiral Auxiliaries and Reagents in Tetrahydropyran (B127337) Construction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org In the context of this compound synthesis, chiral auxiliaries can be employed during the construction of the tetrahydropyran (THP) ring. These auxiliaries create a chiral environment that biases the formation of one stereoisomer over the other.

Commonly used chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine amides, and camphor-derived sultams. nih.gov For instance, an achiral precursor containing the cyclobutane moiety could be coupled to a chiral auxiliary. Subsequent reactions to form the THP ring, such as an intramolecular cyclization, would then proceed with high stereocontrol dictated by the auxiliary. After the desired stereochemistry is established, the auxiliary can be cleaved to reveal the enantiomerically enriched product. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided search results, the general principles of using chiral auxiliaries in asymmetric synthesis are well-established and applicable. researchgate.netcalstate.edu

Diastereoselective Synthesis Strategies for this compound and Analogues

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of this compound, which has multiple stereocenters, controlling the relative stereochemistry of these centers is crucial.

Control of Cyclobutane Stereoisomerism

The relative stereochemistry of substituents on the cyclobutane ring can be controlled through various synthetic strategies. nih.govcalstate.edu In [2+2] cycloaddition reactions, the stereochemistry of the starting alkenes can often be translated into the stereochemistry of the cyclobutane product in a predictable manner. nih.gov For instance, the thermal [2+2] cycloaddition involving 2-acylaminoacrylates can lead to substituted cyclobutane skeletons with a defined stereochemistry.

Substrate-controlled diastereoselection is also a powerful tool. The presence of existing stereocenters in the molecule can direct the approach of reagents, leading to the formation of a specific diastereomer. For example, the reduction of a ketone on a cyclobutane ring can be influenced by the stereochemistry of adjacent substituents, leading to a diastereoselective formation of the corresponding alcohol. The development of a scalable, chromatography-free synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold highlights the importance of controlling diastereomerism, where a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative was a key step. acs.org

| Method | Reaction | Key Principle | Outcome |

|---|---|---|---|

| [2+2] Cycloaddition | Alkene Dimerization/Coupling | Stereochemistry of reactants dictates product stereochemistry. | Predictable formation of cis or trans isomers. |

| Substrate-Controlled Reduction | Ketone to Alcohol | Existing stereocenters direct the approach of the reducing agent. | Preferential formation of one diastereomeric alcohol. |

| Diastereoselective Reduction | Reduction of a cyclobutylidene Meldrum's acid derivative | Formation of a specific diastereomer. | Synthesis of cis-1,3-disubstituted cyclobutane. acs.org |

Control of Tetrahydropyran Stereoisomerism

The stereochemistry of the tetrahydropyran ring is equally important. The formation of the THP ring often proceeds via cyclization reactions, and the stereochemical outcome can be controlled by the geometry of the transition state. rsc.org Methods such as intramolecular Michael additions, hetero-Diels-Alder reactions, and Prins cyclizations are commonly employed for the construction of THP rings with high diastereoselectivity. rsc.orgnih.gov

The substituents on the acyclic precursor can adopt a preferred conformation in the transition state of the cyclization, leading to the formation of a specific diastereomer of the THP ring. For example, in an acid-catalyzed cyclization to form the THP ring, the stereocenters already present in the molecule will direct the formation of new stereocenters in a predictable manner to minimize steric interactions. The stereocontrolled synthesis of spirocyclic compounds, which share a single atom between two rings, often relies on such diastereoselective cyclization strategies. researchgate.netnih.govrsc.org

Substrate-Controlled Diastereoselectivity

Substrate-controlled diastereoselectivity is a powerful strategy in which the existing stereochemistry of a starting material dictates the stereochemical outcome of a reaction. In the context of this compound synthesis, the chiral centers within the oxane (tetrahydropyran) ring or a chiral auxiliary attached to the cyclobutane precursor can direct the approach of reagents, leading to the preferential formation of one diastereomer over others.

While specific studies detailing substrate-controlled synthesis for this exact molecule are not extensively documented in publicly available literature, the principles can be extrapolated from research on the diastereoselective synthesis of substituted cyclobutanes and tetrahydropyrans. For instance, in reactions such as [2+2] cycloadditions or the functionalization of existing cyclobutane rings, a bulky substituent or a specific configuration on the oxane ring can shield one face of the molecule, forcing an incoming reactant to attack from the less hindered side. nih.gov This steric hindrance plays a crucial role in establishing the relative stereochemistry between the oxane and cyclobutane moieties.

The diastereomeric ratio (d.r.) of the products is a key measure of the effectiveness of this control. High diastereoselectivity (high d.r.) is often sought to simplify purification and ensure the desired stereoisomer is the major product. rsc.org The choice of reagents and reaction conditions can also significantly influence the level of diastereocontrol. nih.gov

Table 1: Factors Influencing Substrate-Controlled Diastereoselectivity

| Factor | Influence on Diastereoselectivity |

| Stereochemistry of the Substrate | The existing chiral centers in the starting material are the primary drivers of stereochemical induction. |

| Steric Hindrance | Bulky groups on the substrate can block certain trajectories of reagent attack, favoring others. |

| Chiral Auxiliaries | A temporary chiral group attached to the substrate can effectively direct the stereochemical course of a reaction. |

| Reaction Conditions | Temperature, solvent, and the nature of the catalyst can all impact the transition state energies and thus the diastereomeric ratio. nih.gov |

| Nature of the Reagent | The size and electronic properties of the incoming reagent can influence its preferred mode of approach. |

Stereochemical Characterization Methodologies

Once synthesized, the unambiguous determination of the stereochemistry of this compound is crucial. A combination of spectroscopic and separation techniques is employed for this purpose.

Spectroscopic Techniques for Configuration Assignment

Spectroscopic methods provide detailed information about the three-dimensional structure of molecules. For assigning the relative and absolute configuration of the stereoisomers of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR experiments are powerful for determining the relative stereochemistry of the substituents on both the cyclobutane and oxane rings.

Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative orientation of substituents (cis or trans) on the cyclobutane ring can be inferred.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, detect through-space interactions between protons that are in close proximity. The presence of an NOE signal between specific protons on the oxane and cyclobutane rings can confirm their relative spatial arrangement. For example, an NOE between a proton on the oxane ring and a proton on the cyclobutane ring would indicate that these protons are on the same face of the molecule. nih.govacademie-sciences.fr

X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry if a suitable crystal can be obtained. By diffracting X-rays through a single crystal of a stereoisomer of this compound, a detailed electron density map can be generated, revealing the precise spatial coordinates of each atom. nih.gov

Chiral Resolution Methods for Stereoisomers

Since the synthesis of this compound can result in a mixture of enantiomers, methods for their separation, known as chiral resolution, are necessary to obtain stereopure compounds.

Formation of Diastereomeric Salts: A common and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. This involves reacting the racemic mixture of the carboxylic acid with a single enantiomer of a chiral base (a resolving agent). The resulting salts are diastereomers and often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an achiral acid.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for separating enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation. This method can be used both for analytical purposes to determine the enantiomeric excess (e.e.) of a sample and for preparative purposes to isolate pure enantiomers.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type |

| (R)-(+)-α-Methylbenzylamine | Chiral Base |

| (S)-(-)-α-Methylbenzylamine | Chiral Base |

| Brucine | Chiral Alkaloid (Base) |

| Strychnine | Chiral Alkaloid (Base) |

| Quinine | Chiral Alkaloid (Base) |

| (1R,2R)-(-)-Pseudoephedrine | Chiral Amino Alcohol (Base) |

Conformational Analysis of the 1-(Oxan-2-yl)cyclobutane System

The cyclobutane ring is not flat but exists in a puckered or "butterfly" conformation to relieve torsional strain. This puckering leads to two distinct positions for substituents: axial and equatorial. The ring can undergo a rapid "ring-flipping" process between two puckered conformations. dalalinstitute.comlibretexts.org The energetic barrier for this inversion is relatively low. dtic.mil

The oxane (tetrahydropyran) ring typically adopts a chair conformation, which is the most stable arrangement for a six-membered ring, minimizing both angle and torsional strain. In this conformation, substituents can also occupy either axial or equatorial positions.

In the combined 1-(oxan-2-yl)cyclobutane system, the preferred conformation will be the one that minimizes steric interactions between the two rings and their substituents. The orientation of the oxane ring relative to the cyclobutane ring will be influenced by the anomeric effect if applicable, as well as steric hindrance. Computational methods, such as Density Functional Theory (DFT) calculations, combined with experimental data from NMR spectroscopy, are powerful tools for investigating the conformational landscape of such molecules. nih.gov These studies can predict the relative energies of different conformers and the rotational barriers between them, providing a deeper understanding of the molecule's dynamic behavior. nih.gov

Reaction Mechanisms and Reactivity of 1 Oxan 2 Yl Cyclobutane 1 Carboxylic Acid and Analogues

Mechanisms of Cyclobutane (B1203170) Ring Formation and Transformation

The synthesis of cyclobutane rings is a cornerstone of organic chemistry, with various methods developed to construct this strained four-membered carbocycle. nih.gov These methods are often employed in the total synthesis of complex natural products. nih.govbaranlab.org

The [2+2] cycloaddition, a reaction involving two π-systems to form a four-membered ring, is the most direct method for synthesizing cyclobutanes. nih.govacs.orgfiveable.me These reactions can proceed through either concerted (pericyclic) or stepwise pathways, largely dependent on the reaction conditions and substrates.

Pericyclic [2+2] Cycloadditions: Governed by the Woodward-Hoffmann rules of orbital symmetry, concerted [2+2] cycloadditions are typically allowed under photochemical conditions. fiveable.meharvard.edu Direct excitation of an alkene, often an enone, to its triplet state initiates the cycloaddition. baranlab.org This process is stereospecific and has been widely used in the synthesis of natural products. researchgate.net

In contrast, thermal [2+2] cycloadditions are generally forbidden. harvard.edu A notable exception is the reaction of ketenes with alkenes. harvard.edulibretexts.org Ketenes, due to their unique electronic structure, can undergo a concerted, asynchronous thermal [2+2] cycloaddition to yield cyclobutanones with high regio- and stereoselectivity. libretexts.orgacs.orgchemtube3d.com The mechanism involves the alignment of the ketene (B1206846) and alkene in a suprafacial-antarafacial manner, which is sterically accessible for the linear ketene moiety. wikipedia.org

Stepwise [2+2] Cycloadditions: When a concerted pathway is energetically unfavorable, the reaction may proceed through a stepwise mechanism involving discrete intermediates. These intermediates can be diradicals or zwitterions. researchgate.net For instance, photoredox catalysis using visible light can initiate cycloaddition by generating a radical anion from an alkene substrate. acs.org This radical anion then adds to a second alkene molecule, forming a 1,4-diradical intermediate that cyclizes to the cyclobutane ring. baranlab.orgacs.org This approach avoids the use of high-energy UV light and offers better functional group tolerance. nih.gov

| Mechanism Type | Typical Conditions | Key Intermediates | Stereochemistry | Representative Example |

|---|---|---|---|---|

| Pericyclic (Concerted) | Photochemical (UV light) | Excited triplet state | Stereospecific | Dimerization of cinnamic acid derivatives |

| Pericyclic (Concerted) | Thermal | Concerted transition state | Stereospecific | Ketene + Alkene → Cyclobutanone (B123998) acs.org |

| Stepwise (Radical) | Visible light, photoredox catalyst | Radical anion, 1,4-diradical | Often non-stereospecific | Enone + Alkene with Ru(bpy)32+ catalyst harvard.edu |

| Stepwise (Ionic) | Lewis or Brønsted acids | Zwitterionic species | Depends on intermediate lifetime | Electron-rich + electron-poor alkenes |

Beyond cycloadditions, dedicated radical and ionic pathways provide alternative strategies for cyclobutane synthesis.

Radical Pathways: Free radical cyclizations are effective for forming cyclobutane rings. nih.gov Photoredox catalysis has emerged as a powerful tool for generating the necessary radical intermediates under mild conditions. nih.gov For example, a photoredox-catalyzed cascade reaction involving the deboronative radical addition of an alkylboronic ester to an alkene, followed by a polar cyclization, can produce structurally diverse cyclobutanes. nih.gov This method showcases excellent functional group tolerance. nih.gov Another approach involves the photoinduced electron transfer from a catalyst to an alkene, generating a radical cation that can dimerize to form a cyclobutane. nih.gov

Ionic Pathways: Ionic mechanisms often involve the formation of a carbocation or carbanion that undergoes an intramolecular ring closure. For instance, the protonation of a highly strained molecule like [1.1.1]propellane generates a methylene (B1212753) cyclobutyl cation. acs.orgacs.org This reactive intermediate can be trapped by various nucleophiles to afford functionalized cyclobutane derivatives. acs.orgacs.org

The inherent ring strain of cyclobutanes (approximately 26-27 kcal/mol) and even more strained polycyclic systems like bicyclo[1.1.0]butanes (BCBs) is a potent driving force for chemical transformations. nih.gov Harnessing this strain energy allows for the synthesis of complex molecular architectures.

Strain-release-driven reactions are a cornerstone of modern synthetic strategies. nih.gov For example, BCBs, which possess a highly reactive central C-C bond, can undergo ring-opening reactions when treated with radicals, nucleophiles, or electrophiles. researchgate.net A photoredox-mediated radical strain-release/ beilstein-journals.orgbeilstein-journals.org-rearrangement cascade has been developed to synthesize polysubstituted cyclobutanes. nih.govrsc.orgrsc.org In this process, a radical adds to the central bond of the BCB, triggering a ring-opening and subsequent rearrangement to form a more stable, functionalized cyclobutane. rsc.org Similarly, visible-light-induced reactions of BCBs with alkenes can lead to spirocyclobutanes. acs.org This strategy leverages the release of strain to drive the formation of complex scaffolds. rsc.orgnih.gov

The cyclobutane ring can undergo various oxidative and reductive transformations, leading to either ring-opening or the introduction of new functional groups.

Oxidative Transformations: Oxidative processes can lead to the cleavage of the cyclobutane ring. For instance, photoredox-enabled C-C activation of cyclobutyl tertiary alcohols can initiate a ring-opening cascade to form γ,δ-unsaturated ketones, driven by the release of ring strain. rsc.org This method allows for remote 1,4-difunctionalization. rsc.org

Reductive Transformations: Reductive processes can also be employed to modify the cyclobutane scaffold. For example, radical fragmentation of a photochemically generated cyclobutane intermediate has been used as a key step in the synthesis of natural products like guanacastepene A. researchgate.net

Mechanisms of Tetrahydropyran (B127337) Ring Formation and Transformation

The tetrahydropyran (THP) or oxan ring is a common motif in natural products. nih.gov Its synthesis is well-established, with several reliable methods available. beilstein-journals.orgorganic-chemistry.orgresearchgate.net

A predominant strategy for constructing the tetrahydropyran ring involves the cyclization of an intermediate oxocarbenium ion. beilstein-journals.orgnih.gov This reactive species is an electrophilic cation stabilized by the adjacent oxygen atom, which can be trapped intramolecularly by a nucleophile to form the six-membered ring.

Prins Cyclization: The Prins reaction is a classic and powerful method for stereoselectively synthesizing substituted tetrahydropyrans. beilstein-journals.orgnih.govacs.org The reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. beilstein-journals.orgacs.org This generates an oxocarbenium ion, which is then attacked by the tethered alkene in an endo cyclization, often proceeding through a stable chair-like transition state to afford the THP ring with high diastereoselectivity. beilstein-journals.orgnih.gov Numerous variations of the Prins cyclization have been developed, including:

Silyl-Prins Cyclization: Wherein the oxocarbenium ion is trapped by nucleophiles such as allylsilanes or vinylsilanes. beilstein-journals.orgnih.gov

Prins-Ritter Reaction: In which a nitrile acts as the nucleophile to trap the cation after cyclization, leading to 4-amidotetrahydropyrans. beilstein-journals.orgrsc.org

Mukaiyama Aldol–Prins (MAP) Cyclization: This cascade reaction uses an enol ether as the internal nucleophile to trap the oxocarbenium ion. beilstein-journals.orgnih.gov

Oxidative Cyclizations: An alternative to the traditional acid-catalyzed Prins reaction is the generation of the key oxocarbenium ion intermediate through oxidation. The oxidation of benzylic or allylic ethers using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) forms an oxocarbenium ion, which subsequently undergoes intramolecular cyclization. nih.gov This method is highly complementary to Prins-based approaches and tolerates acid-labile functional groups. nih.gov Palladium-catalyzed oxidative cyclization of alkenols is another powerful technique for accessing cyclic ethers, including tetrahydropyrans. acs.orgnih.gov

| Reaction Name | Reactants | Oxocarbenium Generation | Nucleophile | Key Features |

|---|---|---|---|---|

| Prins Cyclization | Homoallylic alcohol + Aldehyde | Acid-catalyzed condensation | Alkene | Highly stereoselective, chair-like transition state. beilstein-journals.org |

| Silyl-Prins Cyclization | Homoallylic alcohol + Aldehyde | Lewis acid-catalyzed | Allylsilane/Vinylsilane | Forms highly functionalized THPs. nih.gov |

| Oxidative Cyclization | Allylic/Benzylic Ether | Oxidation (e.g., with DDQ) | Alkene/Alkyne | Mild conditions, tolerates acid-sensitive groups. nih.gov |

| Mukaiyama Aldol-Prins | Hydroxy-substituted enol ether + Aldehyde | Lewis acid-catalyzed | Enol ether | Avoids side reactions by internal trapping. nih.gov |

Metal-Catalyzed Hydroalkoxylation Mechanisms for Oxanes

The formation of the oxane ring in analogues of 1-(oxan-2-yl)cyclobutane-1-carboxylic acid can be achieved through metal-catalyzed intramolecular hydroalkoxylation. This process involves the addition of a hydroxyl group across a carbon-carbon multiple bond, facilitated by a metal catalyst. Various metals, including gold, copper, and platinum, have been shown to be effective in promoting such cyclizations.

Gold(I)-Catalyzed Hydroalkoxylation: Gold(I) catalysts are particularly effective in activating alkynes and allenes toward nucleophilic attack. The mechanism is believed to involve the coordination of the gold(I) species to the carbon-carbon multiple bond, which increases its electrophilicity. This is followed by an intramolecular attack of the hydroxyl group to form a vinylgold or allylgold intermediate. Subsequent protodemetalation releases the cyclic ether product and regenerates the active catalyst. Mechanistic studies on gold(I)-catalyzed intramolecular allene (B1206475) hydroalkoxylation have revealed that the process can involve rapid and reversible C–O bond formation, with the turnover-limiting step being the protodeauration from a mono(gold) vinyl complex. numberanalytics.com In some cases, off-cycle bis(gold) vinyl species can also be formed. numberanalytics.com

Copper-Catalyzed Hydroalkoxylation: Copper catalysts, often in the form of Cu(I) complexes, can also facilitate the intramolecular hydroalkoxylation of unactivated alkenes. One proposed pathway involves the addition of a Cu-O bond, formed from the alcohol and the copper catalyst, across the double bond. libretexts.org For certain copper-catalyzed enantioselective hydroalkoxylations, a polar/radical mechanism has been suggested. This involves an enantioselective oxycupration step, followed by homolysis of the C–[Cu] bond and a subsequent hydrogen atom transfer. lumenlearning.com

Platinum-Catalyzed Hydroalkoxylation: Platinum complexes, such as those derived from [PtCl2(H2C=CH2)]2, are capable of catalyzing the hydroalkoxylation of unactivated olefins under mild conditions. acs.org The proposed mechanism for some platinum-catalyzed systems involves an outer-sphere attack of the hydroxyl group on the platinum-complexed olefin, followed by a proton transfer. acs.org The efficiency of these catalysts can be enhanced by using "donor-acceptor"-type ligands, which are believed to generate a more reactive catalytic intermediate. scielo.brchemrxiv.org

| Catalyst System | Substrate Type | Key Mechanistic Features |

| Gold(I) complexes | Alkynes, Allenes | π-activation of the multiple bond, intramolecular nucleophilic attack, protodemetalation. numberanalytics.com |

| Copper(I) complexes | Unactivated Alkenes | Formation and addition of a Cu-O bond across the double bond; or oxycupration followed by radical pathway. libretexts.orglumenlearning.com |

| Platinum(II) complexes | Unactivated Olefins | Olefin coordination, outer-sphere nucleophilic attack by the hydroxyl group, proton transfer. acs.org |

Intramolecular Addition Mechanisms in Tetrahydropyran Synthesis

The synthesis of the tetrahydropyran (oxane) ring can also be accomplished through various intramolecular addition reactions, most notably the oxa-Michael addition.

Oxa-Michael Addition: This reaction involves the intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound. The cyclization can be catalyzed by either acid or base.

Acid Catalysis: Under acidic conditions, the carbonyl group of the Michael acceptor is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of the hydroxyl group. These reactions are often kinetically controlled and can lead to the exclusive formation of the thermodynamically more stable diequatorial product. nih.gov The transition state in acid-catalyzed oxa-Michael additions is considered to be "late," meaning it resembles the product, and steric factors play a significant role in determining the stereoselectivity. nih.gov

Base Catalysis: In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which is a more potent nucleophile. The subsequent intramolecular conjugate addition can proceed under kinetic control, particularly at low temperatures. nih.gov Interestingly, with (E)-Michael acceptors, the formation of the axial-equatorial isomer can be favored under these conditions, though this can isomerize to the more stable diequatorial product at higher temperatures. nih.gov The transition state for the base-catalyzed reaction is thought to be "early," resembling the starting material, with electrostatic interactions being a key factor in stereoselectivity. nih.gov Chiral organocatalysts, such as primary-secondary diamines, have been developed to achieve asymmetric intramolecular oxa-Michael reactions with high enantioselectivity. nih.gov

Other Intramolecular Cyclizations: Besides the oxa-Michael addition, other intramolecular cyclization strategies can lead to tetrahydropyran rings. For instance, the cyclization of β-hydroxy allyl ketones can be used to synthesize cis-2,6-tetrahydropyran-4-ones with high diastereoselectivity. scispace.com Additionally, the ring opening of epoxides by an intramolecular hydroxyl group can be a powerful method for constructing the tetrahydropyran ring system. acs.org

| Catalyst/Conditions | Substrate | Key Mechanistic Aspects | Stereochemical Outcome |

| Acid (e.g., p-TsOH) | ε-Hydroxy-α,β-unsaturated ester/ketone | Protonation of the carbonyl, "late" transition state. nih.gov | Kinetically controlled, favors diequatorial product. nih.gov |

| Base (e.g., K2CO3) | ε-Hydroxy-α,β-unsaturated ester/ketone | Deprotonation of the hydroxyl, "early" transition state. nih.gov | Kinetically controlled, can favor axial-equatorial product with (E)-acceptors. nih.gov |

| Chiral Organocatalyst | ε-Hydroxy-α,β-unsaturated ketone | Asymmetric induction through catalyst-substrate interaction. nih.gov | High enantioselectivity. nih.gov |

Reactivity of the Carboxylic Acid Group in the Context of Strained Ring Systems

The presence of the cyclobutane ring, a strained four-membered carbocycle, influences the reactivity of the attached carboxylic acid group.

Decarboxylation Pathways

The removal of the carboxyl group as carbon dioxide from this compound can be achieved through several pathways.

Thermal Decarboxylation: Simple aliphatic carboxylic acids are generally resistant to thermal decarboxylation. However, the presence of activating groups on the α-carbon can facilitate this reaction. For cyclobutane carboxylic acids, thermal decarboxylation may require high temperatures. The mechanism often involves a cyclic transition state, particularly if there is a double bond in a suitable position. caltech.edu

Oxidative Decarboxylation: This process involves both oxidation and decarboxylation. researchgate.net For instance, the Barton decarboxylation, which proceeds via a radical mechanism, can be used. However, in some cases, the reaction may lead to unexpected products, such as the formation of a hydroxy lactone derivative from a cyclobutyl carboxylic acid derivative under Barton's conditions. Ozonolytic decarboxylation has also been reported as a method to cleave a carbon atom from a ring system to form a carboxylic acid.

Photocatalytic Decarboxylation: Visible-light photoredox catalysis offers a mild method for the decarboxylation of carboxylic acids. The mechanism typically involves the single-electron oxidation of a carboxylate to generate a carboxyl radical, which then readily undergoes decarboxylation to form an alkyl radical. This alkyl radical can then be trapped by a suitable reagent. This method has been successfully applied to a wide range of carboxylic acids, including those with strained ring systems.

| Decarboxylation Method | Conditions | Mechanistic Hallmark |

| Thermal | High temperature | Often proceeds through a cyclic transition state. caltech.edu |

| Oxidative (Barton) | Radical initiator | Formation of a radical intermediate. |

| Photocatalytic | Visible light, photocatalyst | Single-electron transfer to generate a carboxyl radical. |

Derivatization Reactions (e.g., Esterification, Amidation)

The carboxylic acid group of this compound can undergo standard derivatization reactions to form esters and amides. The reactivity of the carboxylic acid in these transformations can be influenced by the steric hindrance imposed by the adjacent cyclobutane and oxane rings.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide after conversion of the carboxylic acid to a carboxylate salt.

Amidation: The formation of an amide bond typically requires the activation of the carboxylic acid. Common methods include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU). These reagents react with the carboxylic acid to form a more reactive intermediate that is then susceptible to nucleophilic attack by an amine. The choice of coupling reagent can impact the yield and ease of purification of the resulting amide. For multi-substituted cyclobutane carboxylic acids, these amide coupling reactions have been explored to generate novel trifunctional molecules.

| Reaction | Reagents | Key Considerations |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) or Alkyl Halide, Base | Equilibrium control in Fischer esterification; SN2 reaction with alkyl halides. |

| Amidation | Amine, Coupling Reagent (e.g., EDC, HBTU) | Activation of the carboxylic acid is necessary to overcome the poor leaving group (hydroxide). |

Inter-ring Communication and Remote Effects on Reactivity in Cyclobutane-Oxane Systems

The spatial arrangement and electronic properties of the cyclobutane and oxane rings can influence each other's reactivity through both through-bond and through-space interactions.

Through-Bond Interactions: These interactions are transmitted through the covalent bond network of the molecule. The inductive effect of the electronegative oxygen atom in the oxane ring can influence the electron density of the cyclobutane ring, which in turn can affect the acidity of the carboxylic acid and the stability of any intermediates formed during reactions on the cyclobutane ring. The strained σ-bonds of the cyclobutane ring can also participate in through-bond interactions, potentially affecting the reactivity of the adjacent oxane ring.

Through-Space Interactions: These interactions occur between non-bonded atoms that are in close spatial proximity due to the molecule's conformation. The conformation of the this compound will dictate which atoms from the two rings are close enough to interact. These interactions can be steric, leading to hindered access of reagents to certain parts of the molecule, or electronic, involving the overlap of orbitals. Such through-space interactions can play a crucial role in determining the stereochemical outcome of reactions.

Computational and Theoretical Investigations of 1 Oxan 2 Yl Cyclobutane 1 Carboxylic Acid

Quantum Chemical Studies on Ring Strain in Cyclobutane (B1203170) and Tetrahydropyran (B127337) Moieties

Ring strain is a critical factor governing the stability and chemical behavior of cyclic molecules. It arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric hindrance across the ring). wikipedia.org Quantum chemical calculations are essential for quantifying this strain energy.

Cyclobutane Ring Strain Energy Calculations

The cyclobutane ring is characterized by significant ring strain due to its compressed C-C-C bond angles. masterorganicchemistry.com If the ring were perfectly planar, the angles would be 90°, a major deviation from the ideal tetrahedral angle of 109.5°. wikipedia.org To alleviate some of the torsional strain that would result from a planar conformation, cyclobutane adopts a puckered or "butterfly" shape. libretexts.org This puckering slightly decreases the bond angles to about 88° but reduces the eclipsing interactions between adjacent hydrogen atoms. wikipedia.org

Computational calculations, often employing ab initio methods, have quantified the total ring strain energy of cyclobutane to be approximately 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com This high strain energy makes the cyclobutane ring susceptible to ring-opening reactions that release this stored energy. masterorganicchemistry.com

| Cycloalkane | Ring Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.6 - 29.0 |

| Cyclobutane | 26.3 |

| Cyclopentane | 7.4 |

| Cyclohexane | ~0 |

This table presents typical calculated values for the ring strain energies of common cycloalkanes. wikipedia.orgmasterorganicchemistry.com

Tetrahydropyran Ring Strain Energy Calculations

In contrast to the highly strained cyclobutane ring, the tetrahydropyran (THP) moiety is relatively strain-free. The six-membered ring can readily adopt a stable chair conformation, similar to cyclohexane, where the bond angles are very close to the ideal tetrahedral angle, and torsional strain is minimized due to staggered hydrogen atoms.

Computational studies have estimated the ring strain energy of tetrahydropyran to be very low, typically in the range of 1.7 to 2.0 kcal/mol. This low strain energy contributes to the thermodynamic stability of the tetrahydropyran ring system, making it a common structural motif in natural products and a popular protecting group in organic synthesis. The chair conformer is the most stable, with twist and boat conformations being significantly higher in energy. montclair.eduresearchgate.net For instance, the energy difference between the chair and the 2,5-twist conformer is calculated to be around 5.8-6.1 kcal/mol. montclair.eduresearchgate.net

Influence of Substitution and Conformation on Ring Strain

For the cyclobutane moiety, substitution can alter the ring's puckering and strain energy. While specific calculations for the subject molecule are not available, studies on related substituted cyclobutanes show that bulky substituents influence the conformational equilibrium. The presence of a carbonyl group, as in the carboxylic acid, can also impact the electronic structure and strain of the ring. nih.gov